

An In-depth Technical Guide to Ethyl 10-Bromodecanoate

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Compound of Interest

Compound Name: *Ethyl 10-Bromodecanoate*

Cat. No.: *B1580412*

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of **Ethyl 10-bromodecanoate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

Ethyl 10-bromodecanoate is a long-chain fatty acid ester characterized by a bromine atom at the terminal position of the decanoate chain. The ethyl ester group is located at the other end of the molecule.

Table 1: Chemical Identifiers for **Ethyl 10-Bromodecanoate**[\[1\]](#)

Identifier	Value
IUPAC Name	ethyl 10-bromodecanoate
CAS Number	55099-31-5
Molecular Formula	C12H23BrO2
Molecular Weight	279.21 g/mol
Canonical SMILES	CCOC(=O)CCCCCCCCCBr
InChI	InChI=1S/C12H23BrO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3
InChIKey	VWHLKJQERLYMNA-UHFFFAOYSA-N

Physicochemical Properties

Ethyl 10-bromodecanoate is a colorless to almost colorless clear liquid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of **Ethyl 10-Bromodecanoate**

Property	Value	Reference
Physical State	Liquid	[1]
Boiling Point	134 °C at 3 mmHg	[1]
Density	1.14 g/cm ³	[1]
Refractive Index	1.4600-1.4640	[1]

Experimental Protocols

The synthesis of **Ethyl 10-bromodecanoate** is typically achieved through a two-step process: the synthesis of 10-bromodecanoic acid followed by its esterification with ethanol.

Synthesis of 10-Bromodecanoic Acid

A common method for the synthesis of 10-bromodecanoic acid involves the oxidation of 10-bromo-1-deanol.

Experimental Protocol:

- Preparation of Chromic Acid Solution: In a flask, dissolve 25.7 g of chromium trioxide (CrO_3) in 25 mL of water. Carefully add 22.5 mL of concentrated sulfuric acid (H_2SO_4) while cooling the mixture in an ice bath.
- Oxidation Reaction: In a separate reaction vessel, dissolve 41 g of 10-bromo-1-deanol in 130 mL of acetone and cool the solution to -5 °C.
- Slowly add the prepared chromic acid solution dropwise to the 10-bromo-1-deanol solution, maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture for 2 hours at 0 °C and then allow it to stand overnight at room temperature.
- Work-up and Purification: Extract the mixture with diethyl ether (3 x 250 mL). Wash the combined organic layers with water (250 mL) and then with brine (250 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford 10-bromodecanoic acid.

Synthesis of Ethyl 10-Bromodecanoate (Fischer Esterification)[2][3][4][5]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10-bromodecanoic acid (1.0 equivalent) in an excess of absolute ethanol (which also serves as the solvent).

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$) to neutralize the acid catalyst, and finally with brine.[2][3]
- Purification: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude **Ethyl 10-bromodecanoate**.[2]
- Further purification can be achieved by vacuum distillation.[4][5]

Spectroscopic Data

The following tables provide the expected spectroscopic data for **Ethyl 10-bromodecanoate** based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for **Ethyl 10-Bromodecanoate** (in $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.12	Quartet	2H	-O-CH ₂ -CH ₃
~ 3.40	Triplet	2H	-CH ₂ -Br
~ 2.28	Triplet	2H	-CH ₂ -C(=O)O-
~ 1.85	Quintet	2H	-CH ₂ -CH ₂ Br
~ 1.62	Quintet	2H	-CH ₂ -CH ₂ C(=O)O-
~ 1.42 - 1.25	Multiplet	10H	-(CH ₂) ₅ -
~ 1.25	Triplet	3H	-OCH ₂ -CH ₃

Note: The chemical shift of the methylene group adjacent to the bromine in 10-bromodecanoic acid is reported to be around 3.40 ppm.[6]

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for **Ethyl 10-Bromodecanoate** (in CDCl₃)[7][8]

Chemical Shift (δ , ppm)	Assignment
~ 173.8	C=O
~ 60.1	-O-CH ₂ -CH ₃
~ 34.2	-CH ₂ -C(=O)O-
~ 33.9	-CH ₂ -Br
~ 32.8	-CH ₂ -CH ₂ Br
~ 29.1 - 28.1	-(CH ₂) ₅ -
~ 24.9	-CH ₂ -CH ₂ C(=O)O-
~ 14.2	-OCH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for **Ethyl 10-Bromodecanoate**[\[9\]](#)[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980 - 2850	Strong	C-H stretch (alkane)
1735 - 1750	Strong	C=O stretch (ester)
1250 - 1150	Strong	C-O stretch (ester)
650 - 550	Medium-Strong	C-Br stretch

Mass Spectrometry

The mass spectrum of **Ethyl 10-bromodecanoate** would be expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine should result in isotopic peaks (M⁺ and M⁺²) of nearly equal intensity for bromine-containing fragments.[\[12\]](#)

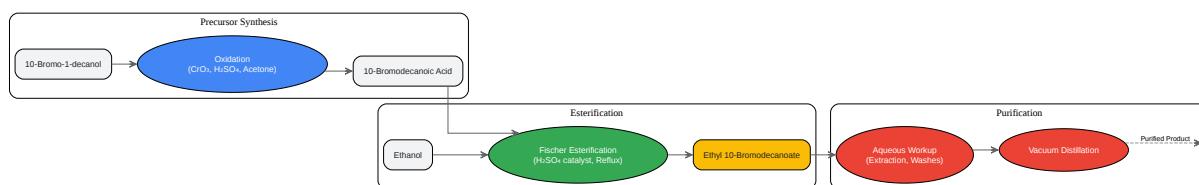
Table 6: Predicted Major Fragments in the Mass Spectrum of **Ethyl 10-Bromodecanoate**

m/z	Fragment Ion	Comments
278/280	[C ₁₂ H ₂₃ BrO ₂] ⁺	Molecular ion (M ⁺)
233/235	[M - OCH ₂ CH ₃] ⁺	Loss of the ethoxy group
199	[M - Br] ⁺	Loss of a bromine radical
101	[CH ₂ (CH ₂) ₄ C(=O)OH] ⁺	McLafferty rearrangement product
88	[CH ₃ CH ₂ OC(=O)H ₂] ⁺	Cleavage of the long alkyl chain
55	[C ₄ H ₇] ⁺	Alkyl fragment

Note: The top three peaks observed in a GC-MS analysis are reported to be at m/z 88, 101, and 55.[\[1\]](#)

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **Ethyl 10-bromodecanoate**.



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